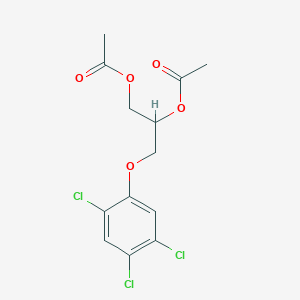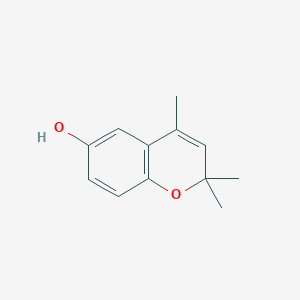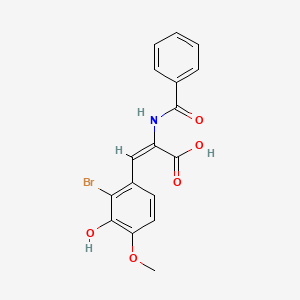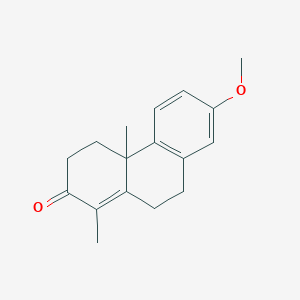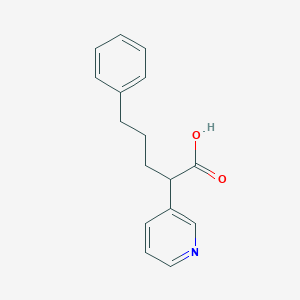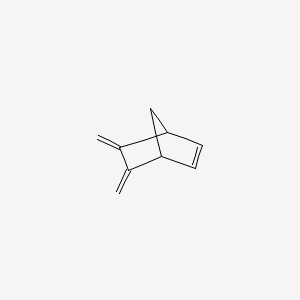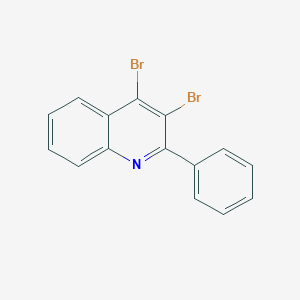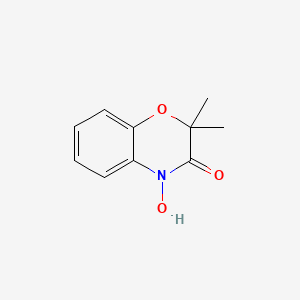![molecular formula C15H15NO3S B14727247 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene CAS No. 5465-79-2](/img/structure/B14727247.png)
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfanyl functional groups
Méthodes De Préparation
The synthesis of 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitrophenol and 1-methoxy-4-methylbenzene.
Formation of Sulfanyl Intermediate: The 4-methyl-2-nitrophenol is reacted with a thiol reagent under acidic conditions to form the sulfanyl intermediate.
Coupling Reaction: The sulfanyl intermediate is then coupled with 1-methoxy-4-methylbenzene using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride, resulting in the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Methoxy-4-methylbenzene: Lacks the nitro and sulfanyl groups, making it less reactive in certain chemical reactions.
4-Methyl-2-nitrophenol: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methyl-2-nitroaniline: Has an amino group instead of a sulfanyl group, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
5465-79-2 |
|---|---|
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-7-14(12(8-10)16(17)18)20-15-9-11(2)4-6-13(15)19-3/h4-9H,1-3H3 |
Clé InChI |
WUGQHRNIFCWOGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)C)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


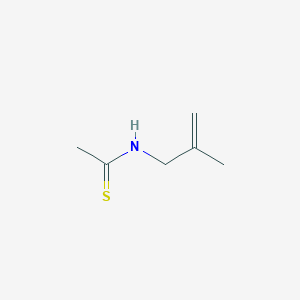
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
